3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride
Description
3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative featuring a difluoromethylthio (-SCF₂H) substituent at the 3-position of the pyrrolidine ring, with a hydrochloride salt enhancing its solubility. The difluoromethyl group introduces unique physicochemical properties, such as increased lipophilicity and metabolic stability, while the sulfur atom in the thioether linkage contributes to electronic and steric effects. These attributes make it a valuable intermediate in medicinal chemistry, particularly for modulating drug-receptor interactions and improving pharmacokinetic profiles .
Properties
Molecular Formula |
C5H10ClF2NS |
|---|---|
Molecular Weight |
189.66 g/mol |
IUPAC Name |
3-(difluoromethylsulfanyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C5H9F2NS.ClH/c6-5(7)9-4-1-2-8-3-4;/h4-5,8H,1-3H2;1H |
InChI Key |
RLAYTEKXZXHCPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1SC(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-[(Difluoromethyl)sulfanyl]pyrrolidine Hydrochloride
General Synthetic Route
The synthesis of 3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride generally follows these key steps:
- Formation of Pyrrolidine Core : Starting from pyrrolidine or pyrrolidine derivatives, the core ring is constructed or functionalized.
- Introduction of Difluoromethylthio Group : Incorporation of the -SCF2H group onto the pyrrolidine ring at the 3-position.
- Salt Formation : Conversion of the free base to the hydrochloride salt for stability and isolation.
Specific Preparation Methodologies
While direct literature on this exact compound is limited, analogous preparation methods from related fluorinated pyrrolidine derivatives and difluoromethylthio compounds provide insight.
Metal-Mediated Cyclization and Functionalization
- Copper-Catalyzed Halogenation and Subsequent Functionalization : Using copper halides and hypervalent iodine reagents, dihalogenated pyrrolines can be synthesized, which serve as intermediates for further substitution with difluoromethylthiolating agents.
- Transition Metal-Catalyzed Hydroamination : Intramolecular hydroamination of alkynamines catalyzed by iridium or rhodium complexes can generate pyrrolidine rings, which can then be functionalized with difluoromethylthio groups by nucleophilic substitution or radical methods.
Difluoromethylthiolation Techniques
- Use of Difluoromethylthiolating Reagents : Reagents such as difluoromethylthiolating sulfur sources (e.g., difluoromethyl disulfides or thiolates) can be reacted with halogenated pyrrolidine intermediates to install the -SCF2H moiety.
- Radical Difluoromethylthiolation : Photochemical or radical initiation methods enable the addition of difluoromethylthio groups to pyrrolidine substrates under mild conditions.
Salt Formation
- The free base 3-[(Difluoromethyl)sulfanyl]pyrrolidine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrogen chloride solutions in solvents like dioxane or methanol, followed by isolation through crystallization or freeze-drying.
Representative Example Procedure
Note: Yields and conditions are adapted from analogous fluorinated pyrrolidine syntheses due to limited direct reports.
Analytical Data and Characterization
- NMR Spectroscopy : ^1H NMR shows characteristic signals for the pyrrolidine ring protons and the difluoromethylthio group, with ^19F NMR confirming the presence of fluorine atoms.
- Mass Spectrometry : Molecular ion peaks consistent with the molecular weight of 3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride.
- Melting Point and Purity : Hydrochloride salt exhibits sharp melting point indicative of high purity; purity confirmed by HPLC.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Metal-mediated cyclization + difluoromethylthiolation | Pyrrolidine derivatives, CuI, PIFA, difluoromethylthiol reagent | Cu, Rh, Ir complexes | Mild, 25-80°C, 12-40 h | High selectivity, functional group tolerance | Requires specialized catalysts |
| Radical difluoromethylthiolation | Halogenated pyrrolidines, radical initiators | Photocatalysts or thermal initiators | Ambient to 60°C, short reaction time | Mild, scalable | Radical side reactions possible |
| Salt formation | Free base, HCl in dioxane or methanol | None | Room temp | Easy isolation, stable product | Requires careful handling of HCl |
Chemical Reactions Analysis
Types of Reactions
3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethylsulfanyl group to a difluoromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Difluoromethyl derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 3-[(difluoromethyl)sulfanyl]pyrrolidine hydrochloride involves reacting difluoromethylthiol with pyrrolidine in the presence of hydrochloric acid, resulting in the formation of the HCl salt. Characterization is performed using NMR, mass spectrometry, and IR spectroscopy. Analytical methods such as HPLC, GC, and TLC are used to detect its presence and purity, ensuring quality control during synthesis and production.
Biological Properties and Research
This compound acts as an inhibitor of the proteasome, a protein complex that degrades proteins in cells. Studies suggest it has potential as an anticancer agent due to its ability to inhibit cell growth and induce apoptosis in cancer cells.
Applications in Drug Discovery and Development
3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride can be employed as a building block in synthesizing pharmaceuticals and agrochemicals. Derivatives of pyrrolidine are used widely by medicinal chemists to obtain compounds, such as cis-3,4-diphenylpyrrolidine derivatives, which act as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), relevant in autoimmune diseases . It can also be applied in developing fluorescent probes and imaging agents for biological studies.
Limitations and Future Directions
The compound is sensitive to air and moisture and has limited availability. Future research should focus on more efficient and scalable synthesis methods and explore novel applications in different fields. Potential research directions include:
- Developing more efficient synthetic methods to increase yield and reduce costs.
- Investigating its potential biological activity in other cellular processes.
- Exploring potential therapeutic applications in other diseases.
- Developing new applications in chemical biology and materials science.
- Studying the unique chemical and physical properties of the compound and its derivatives for applications in various fields.
Case Studies
Mechanism of Action
The mechanism of action of 3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethylsulfanyl group can influence the compound’s binding affinity and selectivity for its targets, affecting the overall pharmacological profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Pyrrolidine/Azetidine Hydrochlorides
a. 3,3-Difluoropyrrolidine Hydrochloride (CAS: 57395-89-8)
- Structure : Two fluorine atoms at the 3-position of pyrrolidine.
- Key Differences : Lacks the thioether group, resulting in higher polarity and reduced lipophilicity compared to the target compound. The absence of sulfur may limit its utility in forming hydrophobic interactions in drug design.
- Applications : Used in kinase inhibitors and CNS-targeted therapeutics due to fluorine’s inductive effects .
b. 3-(Difluoromethyl)-3-methylazetidine Hydrochloride (CAS: 1788041-57-5)
- Structure : Azetidine (4-membered ring) with difluoromethyl and methyl groups at the 3-position.
- The methyl group adds steric bulk, which could hinder binding in tight enzymatic pockets.
- Applications : Explored in fragment-based drug discovery for its conformational rigidity .
c. (S)-3-Fluoropyrrolidine Hydrochloride (CAS: 136725-53-6)
- Structure : Single fluorine at the 3-position of pyrrolidine.
- Key Differences : Reduced fluorine content lowers electronegativity and lipophilicity. The absence of the thioether group simplifies synthesis but limits versatility in covalent bonding strategies.
- Applications : Chiral building block for protease inhibitors .
Sulfur-Containing Pyrrolidine Derivatives
a. (R)-3-(2-Methoxyphenylsulfanyl)pyrrolidine Hydrochloride (CAS: 1417789-77-5)
- Structure : Pyrrolidine with a 2-methoxyphenylthio group at the 3-position.
- The lack of fluorine reduces metabolic stability compared to the difluoromethyl analog.
- Applications : Intermediate in dopamine receptor modulators .
b. 3-((Naphthalen-1-ylsulfonyl)methyl)pyrrolidine Hydrochloride (IIIa)
- Structure : Pyrrolidine with a sulfonylmethyl-naphthyl group.
- Key Differences : The sulfonyl group increases polarity and hydrogen-bonding capacity, contrasting with the thioether’s hydrophobicity. This compound is more water-soluble but less membrane-permeable than the target molecule.
- Applications : Probable use in sulfonamide-based enzyme inhibitors .
Substituted Phenoxy/Aryloxy Pyrrolidines
a. 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine Hydrochloride (CAS: MFCD13561140)
- Structure: Pyrrolidine with a 4-trifluoromethylphenoxy group.
- Key Differences : The ether linkage (vs. thioether) reduces lipophilicity, while the trifluoromethyl group offers stronger electron-withdrawing effects. This may enhance binding affinity in electron-deficient environments.
- Applications : Explored in antidepressants and antimicrobial agents .
b. 3-(3-Methoxyphenoxy)pyrrolidine Hydrochloride (CAS: 23123-08-2)
- Structure: Pyrrolidine with a 3-methoxyphenoxy substituent.
- Key Differences : The methoxy group improves solubility but lacks the fluorine-induced stability. The ether oxygen vs. sulfur alters electronic distribution, affecting receptor interactions.
- Applications : Intermediate in serotonin receptor ligands .
Data Table: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Research Findings
- Fluorine Impact : The difluoromethyl group in the target compound enhances bioavailability by reducing basicity of adjacent amines and improving membrane permeability, as seen in related fluorinated pyrrolidines .
- Sulfur vs. Oxygen : Thioether-containing analogs (e.g., IIIa) exhibit higher logP values than ether derivatives, favoring blood-brain barrier penetration in CNS drug candidates .
- Ring Size : Azetidine derivatives (e.g., PBLL1026) show faster metabolic clearance than pyrrolidines due to increased ring strain and susceptibility to enzymatic oxidation .
Biological Activity
3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride is a compound that has garnered attention due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a pyrrolidine ring, which is known for its diverse biological activities. The presence of the difluoromethyl and sulfanyl groups enhances the compound's physicochemical properties, potentially influencing its interaction with biological targets.
Research indicates that compounds containing pyrrolidine rings often exhibit significant activity against various biological targets. Specifically, 3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride may interact with key receptors and enzymes involved in critical biochemical pathways. For instance:
- Kinase Inhibition : Similar compounds have shown nanomolar activity against kinases such as CK1γ and CK1ε, suggesting a potential role in modulating signaling pathways related to cell growth and differentiation.
- Receptor Modulation : The compound may also influence neurotransmitter receptors, which are crucial in managing conditions such as depression and anxiety. Studies on related pyrrolidine derivatives have highlighted their antagonistic effects on serotonin receptors (5-HT2A, 5-HT6) and dopamine receptors (D2) with promising affinity values .
Antimicrobial Activity
The antimicrobial potential of 3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride has been explored through various studies:
- In Vitro Studies : Compounds similar to this have demonstrated significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. Minimum inhibitory concentration (MIC) values for related pyrrolidine derivatives ranged from 3.12 to 12.5 μg/mL, indicating effective antimicrobial properties .
Antitumor Activity
Recent investigations have suggested that pyrrolidine derivatives can exhibit antitumor properties:
- Cell Line Studies : In vitro assays have shown that certain analogs can inhibit cancer cell proliferation, with IC50 values in the low micromolar range (6–22 μM) against various cancer cell lines. This suggests a potential application in cancer therapy .
Case Study 1: Antidepressant Properties
A study focusing on the design of multifunctional ligands for treating behavioral and psychological symptoms of dementia (BPSD) identified compounds based on pyrrolidine frameworks that modulate serotonin receptors effectively. These compounds exhibited promising results in preclinical models, suggesting their potential utility in managing BPSD .
Case Study 2: Anticancer Research
Research evaluating the anticancer effects of pyrrolidine derivatives found that specific modifications to the structure significantly enhanced their cytotoxicity against human cancer cell lines. The study highlighted the importance of structural optimization in developing effective anticancer agents .
Data Tables
| Biological Activity | Target | IC50/MIC Values |
|---|---|---|
| Antibacterial | Staphylococcus aureus | MIC = 3.12 μg/mL |
| Escherichia coli | MIC = 12.5 μg/mL | |
| Antitumor | Various Cancer Cell Lines | IC50 = 6–22 μM |
| Kinase Inhibition | CK1γ, CK1ε | Nanomolar Activity |
| Receptor Modulation | 5-HT2A, D2 | pKi = 6.60–8.30 |
Q & A
Q. How can the environmental impact of this compound be assessed during early-stage research?
- Methodological Answer : Use predictive tools like EPA’s EPI Suite to estimate biodegradation and ecotoxicity. Perform in silico persistence-bioaccumulation-toxicity (PBT) profiling. Partner with environmental chemists to validate predictions via microbial toxicity assays (e.g., Vibrio fischeri luminescence inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
